
2-methyl-N-(2-methylpropyl)-N-propylsulfanylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(2-methylpropyl)-N-propylsulfanylpropan-1-amine is an organic compound with the molecular formula C11H25NS This compound belongs to the class of amines and is characterized by the presence of a sulfanyl group attached to the amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-methylpropyl)-N-propylsulfanylpropan-1-amine typically involves the reaction of 2-methylpropylamine with propylsulfanylpropan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2-methylpropyl)-N-propylsulfanylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted amines and amides.
Scientific Research Applications
2-methyl-N-(2-methylpropyl)-N-propylsulfanylpropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-methylpropyl)-N-propylsulfanylpropan-1-amine involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The amine group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Diisobutylamine: Similar structure but lacks the sulfanyl group.
N,N-Bis(2-methylpropyl)amine: Similar structure with different alkyl groups.
Properties
CAS No. |
88023-72-7 |
|---|---|
Molecular Formula |
C11H25NS |
Molecular Weight |
203.39 g/mol |
IUPAC Name |
2-methyl-N-(2-methylpropyl)-N-propylsulfanylpropan-1-amine |
InChI |
InChI=1S/C11H25NS/c1-6-7-13-12(8-10(2)3)9-11(4)5/h10-11H,6-9H2,1-5H3 |
InChI Key |
DJIJAIAHJZUUEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCSN(CC(C)C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


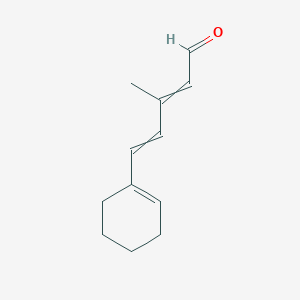

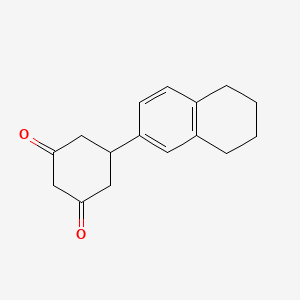
![3-Phenyl-6,10-dioxaspiro[4.5]dec-1-ene-4,4-dicarbonitrile](/img/structure/B14389425.png)
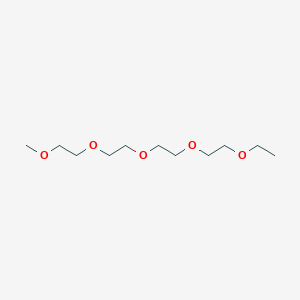
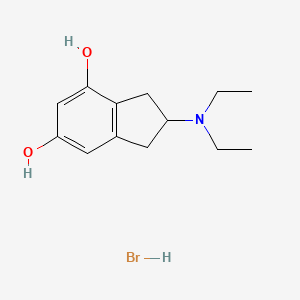



![{2-[(3-Iodoprop-2-YN-1-YL)oxy]ethoxy}benzene](/img/structure/B14389459.png)
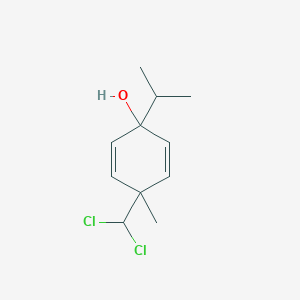

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B14389475.png)
![4-[Bis(4-fluorophenyl)methoxy]piperidine](/img/structure/B14389481.png)
